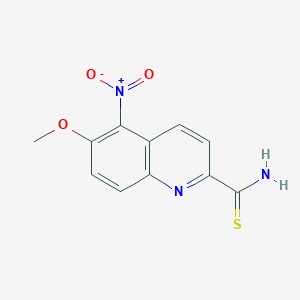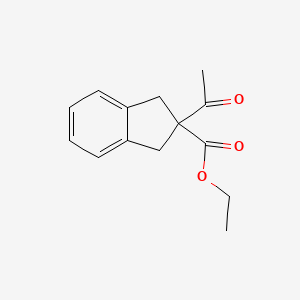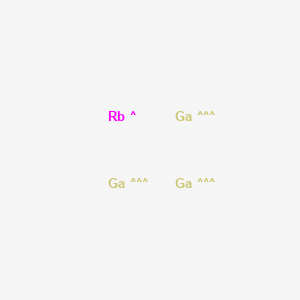![molecular formula C17H22O2S B14414906 8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81842-04-8](/img/structure/B14414906.png)
8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirocyclic framework, which is a common motif in many biologically active molecules. The presence of a phenylsulfanyl group adds to its chemical reactivity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable dioxaspiro compound with a phenylsulfanylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The spirocyclic framework allows for nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride, organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene is not fully understood, but it is believed to interact with various molecular targets due to its structural properties. The phenylsulfanyl group may play a role in binding to specific enzymes or receptors, while the spirocyclic framework provides stability and rigidity to the molecule. Further research is needed to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(Phenylsulfonyl)-1,4-dioxaspiro[4.5]dec-6-ene
- 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene
- 8-(3-Methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Uniqueness
8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene stands out due to the presence of the phenylsulfanyl group, which imparts unique chemical reactivity and potential biological activity. The spirocyclic framework also contributes to its stability and versatility in various applications.
Propriétés
Numéro CAS |
81842-04-8 |
|---|---|
Formule moléculaire |
C17H22O2S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
8-(3-phenylsulfanylpropyl)-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C17H22O2S/c1-2-6-16(7-3-1)20-14-4-5-15-8-10-17(11-9-15)18-12-13-19-17/h1-3,6-8H,4-5,9-14H2 |
Clé InChI |
QQFRKRWAEUZJLG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC=C1CCCSC3=CC=CC=C3)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




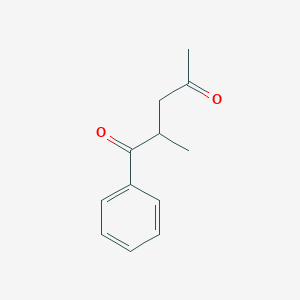
![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
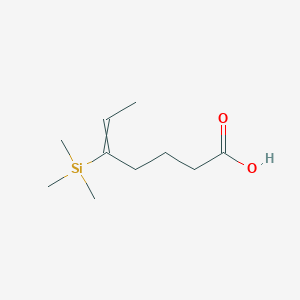
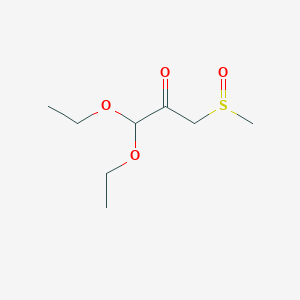
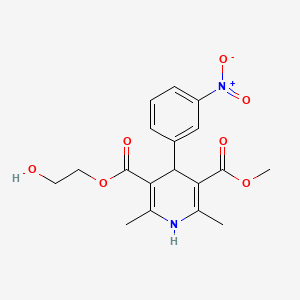
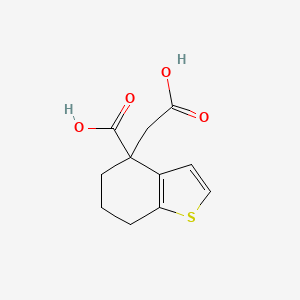
![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)
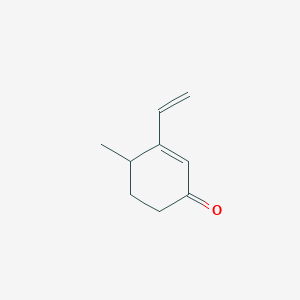
![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
